molecular formula C19H14N4O3 B1668676 5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol CAS No. 379218-90-3

5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol

Cat. No. B1668676
M. Wt: 346.3 g/mol
InChI Key: IWOOEXODZOFLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB-6673567 is a selective adenylyl cyclase (AC) inhibitor.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound , 5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol, is involved in various synthesis processes and chemical characterizations. For instance, its derivatives have been synthesized through the condensation of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, a process catalyzed by 1,3,5-Tris(hydrogensulfato) benzene (THSB), offering advantages like excellent yields, simple procedure, and eco-friendly conditions (Karimi-Jaberi et al., 2012). Furthermore, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating potential biological applications (Mansour et al., 2020).

Biological and Medicinal Applications

Various derivatives of the compound have been explored for their biological and medicinal properties. For example, derivatives such as benzo[d][1,3]dioxole gathered pyrazole compounds have been evaluated for their antimicrobial activity, showing significant results against both bacterial and fungal strains (Umesha & Basavaraju, 2014). Additionally, other derivatives like 1,3,4-oxadiazole scaffolds have been synthesized and assessed for their antimicrobial and antioxidant activities, contributing to the search for new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Photophysical Properties

The compound's derivatives also have significant photophysical properties. For example, metallo-macrocycles using 4,4'-bipyrazolate-linked metallo clips have been synthesized, displaying crown-shaped cavities that can host solvent molecules and anions, indicative of potential applications in materials science (Sun et al., 2008).

properties

CAS RN

379218-90-3

Product Name

5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

5-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxol-4-ol

InChI

InChI=1S/C19H14N4O3/c24-18-14(6-7-16-19(18)26-11-25-16)17-15(9-20-22-17)12-8-21-23(10-12)13-4-2-1-3-5-13/h1-10,24H,11H2,(H,20,22)

InChI Key

IWOOEXODZOFLDQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C(=C(C=C2)C3=C(C=NN3)C4=CN(N=C4)C5=CC=CC=C5)O

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C3=C(C=NN3)C4=CN(N=C4)C5=CC=CC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB-6673567;  CB 6673567;  CB6673567; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol
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5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol
Reactant of Route 3
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5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol
Reactant of Route 4
5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol
Reactant of Route 5
Reactant of Route 5
5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol
Reactant of Route 6
5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol

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